

Performance Profile of 6-Bromo-1,3benzodioxole Derivatives in Antimicrobial Applications

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Compound of Interest

Compound Name: 6-Bromo-1,3-benzodioxole-5-thiol

Cat. No.: B2797067

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Introduction

The 1,3-benzodioxole scaffold is a prominent structural motif found in numerous biologically active compounds and natural products.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a performance profile of 6-bromo-1,3-benzodioxole derivatives, with a specific focus on the antimicrobial activity of 6-bromo-1,3-benzodioxole-5-carboxaldehyde (also known as 6-bromopiperonal). Due to a lack of extensive comparative data for **6-Bromo-1,3-benzodioxole-5-thiol**, this guide utilizes available data for the closely related carboxaldehyde derivative to illustrate the potential performance of this class of compounds. The information presented is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde

The antimicrobial efficacy of 6-bromo-1,3-benzodioxole-5-carboxaldehyde has been evaluated against several bacterial strains. The following table summarizes the zones of inhibition



observed at different concentrations of the compound. For comparison, the performance of standard antibiotics, Tetracycline and Streptomycin, are also included.

Compound	Concentration	Zone of Inhibition (mm)		
E. coli	S. aureus	B. subtilis		
6-Bromo-1,3- benzodioxole-5- carboxaldehyde	5%	6.0	6.0	12.0
2.5%	7.0	10.0	7.0	
1%	Nil	Nil	Nil	_
Tetracycline	-	9.0	12.0	9.0
Streptomycin	-	12.0	10.0	10.5
Starting Material (Piperonal)	-	9.0	Nil	7.5
Data sourced from a study on the derivatization and antimicrobial activities of 1,3-benzodioxole-5-carboxaldehyde. [2]				

Experimental Protocols

Synthesis of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde

A common method for the synthesis of 6-bromo-1,3-benzodioxole-5-carboxaldehyde is through the direct bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal).[2]

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)



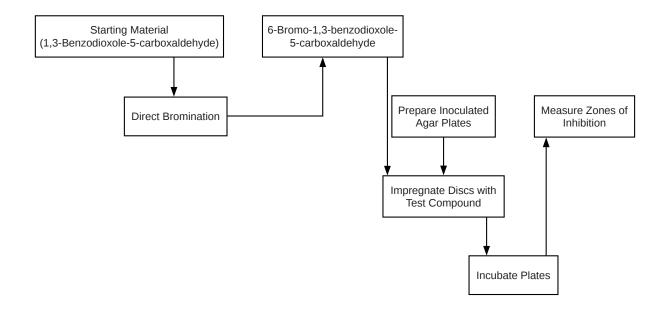
The antimicrobial activity of the synthesized compound was determined using the agar disc diffusion method.

- Preparation of Inoculum: Pure cultures of the test organisms (E. coli, S. aureus, and B. subtilis) were grown in nutrient broth and incubated. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.
- Preparation of Agar Plates: Mueller-Hinton agar was prepared and sterilized. The molten agar was poured into sterile Petri dishes and allowed to solidify.
- Inoculation: The solidified agar plates were swabbed with the prepared bacterial inoculum to create a uniform lawn of bacteria.
- Application of Test Compound: Sterile filter paper discs were impregnated with different concentrations (5%, 2.5%, and 1%) of the 6-bromo-1,3-benzodioxole-5-carboxaldehyde solution.
- Incubation: The impregnated discs were placed on the surface of the inoculated agar plates. Standard antibiotic discs (Tetracycline and Streptomycin) were used as positive controls. The plates were incubated at 37°C for 24 hours.
- Measurement of Inhibition Zones: After incubation, the diameter of the clear zone of inhibition around each disc was measured in millimeters. The absence of a clear zone indicated no antimicrobial activity.

Workflow for Synthesis and Antimicrobial Evaluation

The following diagram illustrates the general workflow from the synthesis of 6-bromo-1,3-benzodioxole derivatives to the evaluation of their antimicrobial properties.





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Caption: Workflow for the synthesis and antimicrobial screening of 6-bromo-1,3-benzodioxole-5-carboxaldehyde.

Concluding Remarks

The presented data indicates that 6-bromo-1,3-benzodioxole-5-carboxaldehyde exhibits moderate to good antimicrobial activity against the tested bacterial strains, with notable efficacy against B. subtilis at a 5% concentration and S. aureus at a 2.5% concentration.[2] The performance of this derivative suggests that the 1,3-benzodioxole scaffold with bromine substitution is a promising area for the development of new antimicrobial agents. Further research, including the synthesis and evaluation of other derivatives like **6-Bromo-1,3-benzodioxole-5-thiol** and the elucidation of their mechanism of action, is warranted to fully explore the therapeutic potential of this class of compounds. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to build upon in their investigations.



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